molecular formula C16H13BrN2O2S B2500438 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide CAS No. 2097925-86-3

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide

Cat. No. B2500438
CAS RN: 2097925-86-3
M. Wt: 377.26
InChI Key: ZENOUUIBPDOVCC-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a ring structure containing sulfur .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b]thiophene derivatives are typically synthesized using coupling reactions and electrophilic cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzo[b]thiophene derivatives include solubility in most organic solvents and insolubility in water .

Scientific Research Applications

Antibacterial Activity

Benzothiophene derivatives, including our compound of interest, have been synthesized and evaluated for their antimicrobial properties . Specifically, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) , 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L) , and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against Staphylococcus aureus (S. aureus). These findings suggest potential applications in combating bacterial infections.

Monoclonal Antibody Production Enhancement

Interestingly, N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application is crucial in biopharmaceutical research and production.

Photochromic Systems

Non-symmetric diarylethenes containing a 1-benzothiophene ring have been synthesized for studying photochromic properties. These compounds exhibit reversible color changes upon exposure to light, making them valuable in optical devices and materials science .

Tetrahydrobenzothieno Derivatives

New 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives have been obtained by cyclization reactions. These compounds may have applications in medicinal chemistry or as building blocks for more complex molecules .

Mechanism of Action

Target of Action

The primary targets of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide are currently unknown. This compound is a derivative of benzothiophene , a molecular scaffold that has been used in medicinal chemistry and has been the subject of preclinical and clinical studies . .

Mode of Action

The mode of action of this compound is not well-documented. As a benzothiophene derivative, it may share some of the biological activities of other benzothiophene compounds. For instance, some benzothiophene derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Biochemical Pathways

Benzothiophene derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. Benzo[b]thiophene derivatives are a topic of interest due to their diverse biological activities and potential for drug development .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-11-5-10(6-18-7-11)16(21)19-8-14(20)13-9-22-15-4-2-1-3-12(13)15/h1-7,9,14,20H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOUUIBPDOVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide

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